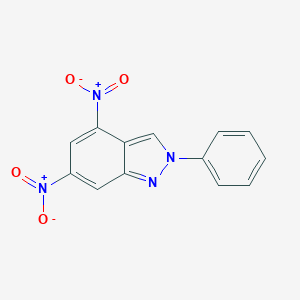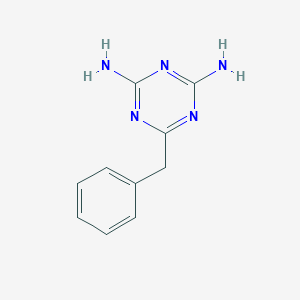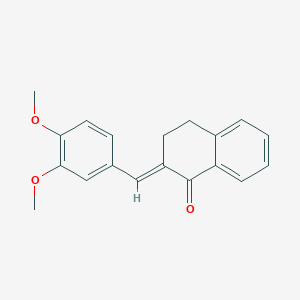
2-(3,4-Dimethoxy benzylidene)-1-tetralone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxy benzylidene)-1-tetralone, commonly known as DMT, is a chemical compound that belongs to the class of tetralones. It is widely used in scientific research due to its unique biochemical and physiological effects. DMT is synthesized using various methods, and its mechanism of action is still not fully understood.
Mécanisme D'action
The exact mechanism of action of DMT is still not fully understood. However, it is believed to work by binding to the serotonin 5-HT2A receptor, which leads to the activation of various signaling pathways in the brain. This results in altered perception, mood, and thought processes.
Effets Biochimiques Et Physiologiques
DMT has been shown to produce a range of biochemical and physiological effects. It has been reported to induce altered states of consciousness, including mystical experiences and ego dissolution. DMT has also been shown to increase heart rate and blood pressure, and to cause dilation of the pupils. In addition, it has been reported to have neuroprotective and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMT has several advantages as a research tool. It is relatively easy to synthesize, and its effects are well-characterized. DMT can be administered via various routes, including intravenous, intramuscular, and inhalation. However, there are also limitations to its use. DMT is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. In addition, its psychedelic effects can be difficult to measure objectively.
Orientations Futures
There are several future directions for research on DMT. One area of interest is its potential therapeutic uses in treating mental disorders such as depression and anxiety. Another area of interest is the study of the neural mechanisms underlying its effects on consciousness and perception. Additionally, there is a need for more research on the safety and long-term effects of DMT use.
Méthodes De Synthèse
DMT can be synthesized using various methods. One of the commonly used methods is the condensation of 3,4-dimethoxybenzaldehyde with cyclohexanone in the presence of a base and a catalytic amount of acid. The resulting product is then reduced to DMT using sodium borohydride. Other methods include the use of palladium catalysts, microwave irradiation, and electrochemical methods.
Applications De Recherche Scientifique
DMT is widely used in scientific research due to its unique properties. It has been shown to have a strong affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and psychological processes. DMT has been used to study the effects of psychedelics on the brain, and its potential therapeutic uses in treating various mental disorders such as depression and anxiety.
Propriétés
Numéro CAS |
130689-14-4 |
|---|---|
Nom du produit |
2-(3,4-Dimethoxy benzylidene)-1-tetralone |
Formule moléculaire |
C19H18O3 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C19H18O3/c1-21-17-10-7-13(12-18(17)22-2)11-15-9-8-14-5-3-4-6-16(14)19(15)20/h3-7,10-12H,8-9H2,1-2H3/b15-11+ |
Clé InChI |
GAWLBBIQPOSEMR-RVDMUPIBSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





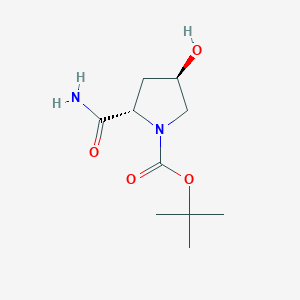
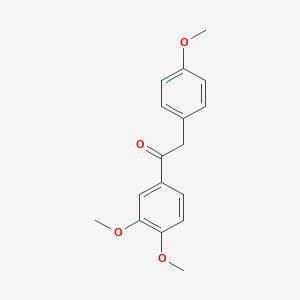
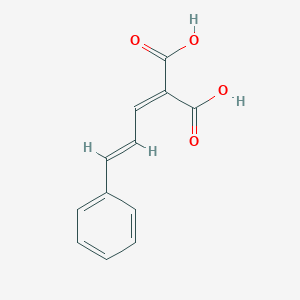
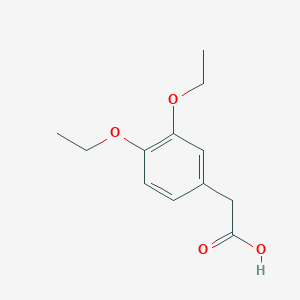
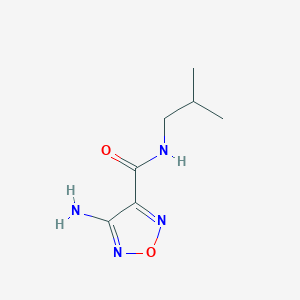

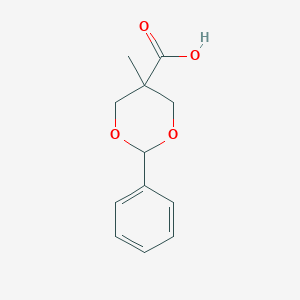

![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)
